molecular formula C16H14D7NO2 B602721 rac Propranolol-d7 CAS No. 98897-23-5

rac Propranolol-d7

Cat. No.: B602721
CAS No.: 98897-23-5
M. Wt: 266.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Propranolol-d7 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether, followed by the reaction with isopropylamine-d7 to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a research standard .

Scientific Research Applications

Biochemical Pathways

  • Ring Oxidation: Approximately 33% of the dose
  • Side Chain Oxidation: About 20%
  • Glucuronidation: Roughly 17%

These metabolic pathways are crucial for understanding how Propranolol acts within the body and how rac Propranolol-d7 can be used to study these processes.

Scientific Research Applications

This compound has diverse applications across various fields of research:

Chemistry

  • Internal Standard in Mass Spectrometry: Used for the quantification of Propranolol and its metabolites, improving analytical accuracy.

Biology

  • Pharmacokinetic Studies: Employed to elucidate the metabolism and distribution of Propranolol in biological systems, providing insights into drug interactions and efficacy.

Medicine

  • Clinical Research: Investigated for its therapeutic effects on conditions such as hypertension, anxiety, and infantile hemangiomas. For instance, a study demonstrated significant efficacy in treating infantile hemangiomas with a dosage of 3 mg/kg/day showing a response rate of 60% compared to 4% in placebo groups.

Industry

  • Quality Control in Pharmaceutical Formulations: Used as a reference compound in the development and validation of analytical methods for Propranolol-based drugs.

Efficacy in Infantile Hemangioma

A pivotal clinical study showed that infants treated with Propranolol experienced significant resolution of infantile hemangiomas. The treatment group receiving 3 mg/kg/day had a response rate significantly higher than that of the placebo group . This finding underscores the therapeutic potential of beta-blockers beyond their traditional uses.

Pharmacokinetic Studies

Research utilizing this compound has provided valuable insights into the metabolic pathways of Propranolol. The stable isotope labeling enabled researchers to track the drug's journey through various metabolic processes, enhancing understanding of its pharmacodynamics and informing dosing strategies for optimal therapeutic outcomes .

Mechanism of Action

rac Propranolol-d7 exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade results in:

The molecular targets include beta-adrenergic receptors in the heart and vascular smooth muscle, leading to decreased sympathetic nervous system activity .

Biological Activity

Rac Propranolol-d7 is a deuterium-labeled analog of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is primarily utilized in pharmacokinetic studies to trace metabolic pathways due to its unique isotopic labeling. Understanding its biological activity is crucial for elucidating the metabolism and therapeutic effects of Propranolol.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C16H19D7N2O3
  • Molecular Weight: Approximately 303.42 g/mol
  • CAS Number: 1613439-56-7

This compound is characterized by the incorporation of deuterium atoms, which allows for precise detection in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This labeling enhances the compound's utility in metabolic studies by providing distinct mass differences that facilitate the tracing of metabolic pathways.

This compound functions primarily through its interaction with beta-adrenergic receptors. It exhibits high affinity for both β1 and β2 adrenergic receptors, with inhibition constants (Ki) reported at 1.8 nM and 0.8 nM, respectively . The compound's biological activity is linked to its ability to modulate cardiovascular responses, including heart rate and blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption: this compound is absorbed through the gastrointestinal tract, with studies indicating that the presence of deuterium does not significantly alter absorption rates compared to its non-labeled counterpart.
  • Metabolism: The compound is metabolized primarily by UDP-glucuronosyltransferases, which facilitate the conjugation process necessary for drug excretion. Its metabolites include rac 4-sulfoxy Propranolol-d7, which retains some affinity for beta-adrenergic receptors but is less potent than the parent compound.
  • Excretion: The labeled compound aids in understanding the excretion pathways of Propranolol and its metabolites through urine analysis.

Biological Activity Data

The following table summarizes key findings related to the biological activity and pharmacological effects of this compound:

Parameter Value Source
Ki (β1AR)1.8 nM
Ki (β2AR)0.8 nM
IC50 (βAR inhibition)12 nM
Metabolite AffinityLower than Propranolol
Primary Metabolizing EnzymeUDP-glucuronosyltransferases

Case Studies

  • Efficacy in Infantile Hemangioma:
    A clinical study involving infants treated with Propranolol demonstrated significant efficacy in resolving infantile hemangiomas. Patients receiving a dosage of 3 mg/kg/day showed a response rate of 60% compared to 4% in placebo groups . This case highlights the therapeutic potential of beta-blockers in managing vascular tumors.
  • Pharmacokinetic Studies:
    Research utilizing this compound has provided insights into the metabolic pathways of Propranolol. The isotope labeling allowed researchers to track the drug's journey through various metabolic processes, enhancing understanding of its pharmacodynamics and informing dosing strategies for optimal therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key structural features of rac Propranolol-d7, and how do they enhance its utility in experimental settings?

this compound is a deuterium-labeled isotopologue of propranolol, with seven deuterium atoms replacing hydrogen at specific positions. This isotopic labeling minimizes metabolic interference and improves traceability in mass spectrometry (MS) and pharmacokinetic studies. The deuterium atoms stabilize the molecule against enzymatic degradation, enabling precise quantification in biological matrices .

Q. What are the primary research applications of this compound in studying β-adrenergic receptor (β-AR) signaling?

As a nonselective β-AR antagonist, this compound competitively inhibits catecholamine binding to β₁ and β₂ receptors (Ki = 1.8 nM and 0.8 nM, respectively), blocking downstream Gs-protein activation and cAMP production. It is widely used to:

  • Map β-AR distribution in tissues via autoradiography.
  • Investigate sympathetic nervous system modulation in cardiovascular and metabolic pathways .

Q. How does this compound differ from its non-deuterated counterpart in experimental workflows?

The deuterium labeling allows this compound to serve as an internal standard in MS-based assays, eliminating matrix effects and enabling absolute quantitation of endogenous propranolol. For example, in laser microdissection-liquid vortex capture/ESI-MS/MS (LMD-LVC/ESI-MS/MS), it ensures accurate tissue-specific drug concentration measurements by normalizing extraction efficiency .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported binding affinities across studies?

Discrepancies in binding affinity data (e.g., β₁-AR vs. β₂-AR Ki values) often arise from variations in assay conditions (e.g., membrane preparation methods, temperature). To mitigate this:

  • Use standardized protocols for receptor isolation and radioligand displacement assays.
  • Validate findings with orthogonal techniques, such as fluorescence polarization or surface plasmon resonance.
  • Include deuterated controls to distinguish nonspecific binding artifacts .

Q. What methodological considerations are critical when using this compound to study protein kinase C (PKC) modulation?

this compound alters PKC conformational dynamics, potentially influencing phosphorylation kinetics. Key steps include:

  • Confirming PKC isoform specificity (e.g., PKCα vs. PKCε) via knockout models or isoform-selective inhibitors.
  • Pairing kinetic assays (e.g., stopped-flow fluorescence) with deuterium exchange mass spectrometry (HDX-MS) to track structural changes during activation .

Q. How can factorial design optimize dose-response studies involving this compound in complex biological systems?

A 2×2 factorial design can assess interactions between this compound and covariates (e.g., hypoxia, co-administered drugs). For example:

  • Factor A: this compound concentration (low vs. high).
  • Factor B: Oxygen tension (normoxia vs. hypoxia).
  • Response variables: cAMP levels, PKC activity. This approach identifies synergistic or antagonistic effects while controlling for confounding variables .

Q. What strategies ensure reproducibility in preclinical studies using this compound for hypertension models?

  • Standardized animal models: Use genetically homogeneous strains (e.g., SHR rats) with consistent baseline blood pressure.
  • Dose calibration: Validate this compound concentrations in plasma/tissue via LC-MS/MS, referencing deuterated internal standards.
  • Blinded data analysis: Implement automated ECG and hemodynamic recording systems to reduce observer bias .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s pharmacokinetic data across organ-specific microdissections?

  • Apply mixed-effects models to account for intra-organ heterogeneity (e.g., cortical vs. medullary kidney regions).
  • Normalize tissue drug levels to this compound recovery rates, as demonstrated in LMD-LVC/ESI-MS/MS workflows .

Q. What statistical frameworks are recommended for analyzing time-resolved β-AR inhibition by this compound?

Use nonlinear regression (e.g., Hill equation) to model receptor occupancy over time. For multi-compartment systems, employ physiologically based pharmacokinetic (PBPK) modeling to integrate plasma clearance, tissue distribution, and receptor binding kinetics .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662177
Record name 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98897-23-5
Record name 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.